

# Efficacy of 1-(3-Bromophenyl)imidazolidin-2-one and Analogs: A Comparative Analysis

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## Compound of Interest

Compound Name: 1-(3-Bromophenyl)imidazolidin-2-one

Cat. No.: B085219

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An in-depth guide for researchers and drug development professionals on the biological activities of substituted imidazolidin-2-one derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties.

While specific experimental efficacy data for **1-(3-Bromophenyl)imidazolidin-2-one** remains limited in publicly accessible literature, a comprehensive analysis of structurally similar compounds provides valuable insights into its potential biological activities. This guide synthesizes available data on related imidazolidin-2-one and thioxoimidazolidin-4-one derivatives to offer a comparative overview of their efficacy. The data presented is intended to guide future research and drug development efforts in this chemical space.

## Anticancer Activity

Imidazolidin-2-one and its analogs have demonstrated notable cytotoxic activity against various cancer cell lines. The substitution on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.

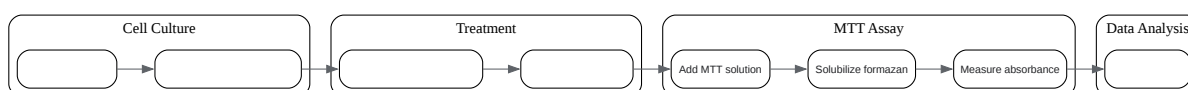
## Comparative Efficacy of Imidazol-2-one and 2-Thioxoimidazolidin-4-one Derivatives Against Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity (IC<sub>50</sub>) of various imidazolidin-2-one and 2-thioxoimidazolidin-4-one derivatives against different human cancer cell lines.

Compound	Structure	Cancer Cell Line	IC <sub>50</sub> (µg/mL)	Reference
Compound 14	(E)-3-(1-(4-bromophenyl)eth-ylideneamino)-2-thioxoimidazolidin-4-one derivative with pyrazole moiety	HePG-2 (Liver)	2.33	[1]
Compound 5	(E)-3-(1-(4-bromophenyl)eth-ylideneamino)-2-thioxoimidazolidin-4-one derivative with triazole moiety	MCF-7 (Breast)	3.98	[1]
Compound 7b	Aryl substituted imidazol-2-one	Various human cancer cell lines	Similar to or greater than docetaxel	[2]
Compound 7i	Aryl substituted imidazol-2-one	Various human cancer cell lines	Similar to or greater than docetaxel	[2]
Compound 7	3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative	HepG-2 (Liver), HCT-116 (Colon)	Good antiproliferation activity	[3]
Compound 9	3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative	HepG-2 (Liver), HCT-116 (Colon)	Good antiproliferation activity	[3]

## Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[1]

- **Cell Culture:** Human cancer cell lines (e.g., HePG-2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Compound Treatment:** Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
- **MTT Addition:** After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC<sub>50</sub> Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC<sub>50</sub>) is calculated from the dose-response curve.



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Experimental workflow for the in vitro cytotoxicity (MTT) assay.

## Antimicrobial and Antifungal Activity

Several studies have highlighted the potential of imidazolidin-2-one derivatives as antimicrobial and antifungal agents. The nature and position of substituents on the phenyl ring significantly influence their activity spectrum and potency.

## Comparative Efficacy of Imidazolidin-2-one Derivatives Against Microbial Strains

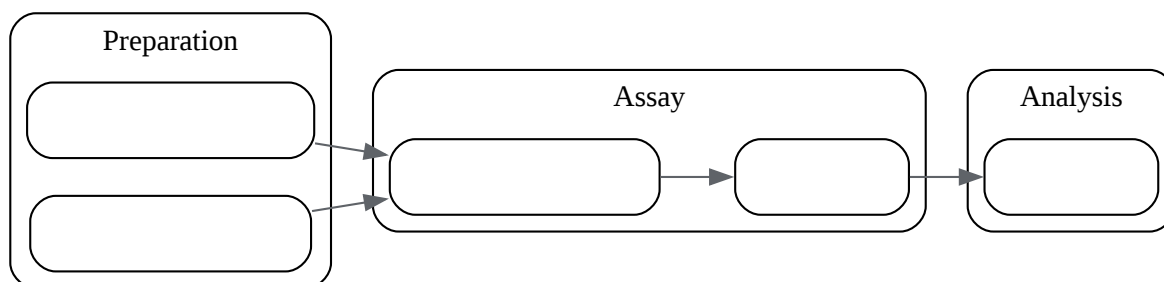
The following table summarizes the antimicrobial and antifungal activity of various imidazolidin-2-one derivatives, typically reported as the minimum inhibitory concentration (MIC) or zone of inhibition.

Compound	Structure	Microbial Strain	Activity (MIC/Zone of Inhibition)	Reference
1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one (11c)	Imidazoquinoxaline derivative	Various bacteria and fungi	Significant antimicrobial activity	[4]
5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f)	5-imino-4-thioxo-2-imidazolidinone derivative	Various bacteria and fungi	Significant antimicrobial activity	[4]

### Experimental Protocol: Broth Microdilution Method for MIC Determination[4]

- **Inoculum Preparation:** A standardized suspension of the microbial strain is prepared in a suitable broth medium.
- **Compound Dilution:** Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the microbial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.



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Workflow for determining the Minimum Inhibitory Concentration (MIC).

## Anti-inflammatory Activity

Imidazolidine derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of key inflammatory mediators.

## Comparative Efficacy of Imidazolidine Derivatives in an Anti-inflammatory Assay

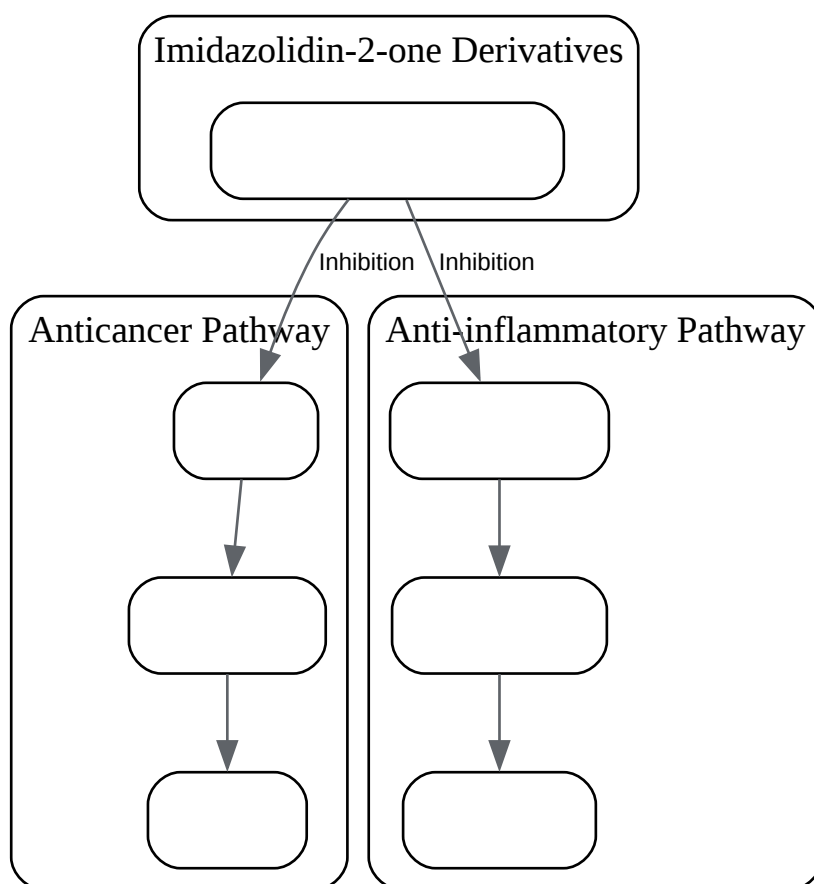
Compound	Structure	Assay	Activity	Reference
4-[1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl]phenyl-diethylamine (3g)	Substituted imidazolidine derivative	Carrageenan-induced paw edema in rats	Promising anti-inflammatory action	[5]
4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine (3i)	Substituted imidazolidine derivative	Carrageenan-induced paw edema in rats	Promising anti-inflammatory action	[5]
4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamine (3j)	Substituted imidazolidine derivative	Carrageenan-induced paw edema in rats	Promising anti-inflammatory action	[5]

#### Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[5]

- **Animal Model:** Wistar albino rats are used for the experiment.
- **Compound Administration:** The test compounds are administered orally to the rats.
- **Induction of Inflammation:** After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
- **Edema Measurement:** The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
- **Inhibition Calculation:** The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

## Signaling Pathways

The precise signaling pathways modulated by **1-(3-Bromophenyl)imidazolidin-2-one** are not yet elucidated. However, based on the activities of related compounds, several potential pathways can be hypothesized. For instance, the anticancer effects of some imidazolidinone derivatives may involve the inhibition of tubulin polymerization, a mechanism shared with drugs like combretastatin A-4.[2] The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.



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Hypothesized signaling pathways for imidazolidin-2-one derivatives.

## Conclusion

The available data on imidazolidin-2-one and its analogs suggest that these compounds are a promising scaffold for the development of novel therapeutic agents. While direct efficacy data for **1-(3-Bromophenyl)imidazolidin-2-one** is currently unavailable, the structure-activity relationships observed in similar compounds indicate its potential for significant biological activity. The presence of a bromine atom on the phenyl ring is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their potency. Further experimental studies are warranted to fully elucidate the efficacy and mechanism of action of **1-(3-Bromophenyl)imidazolidin-2-one** in anticancer, antimicrobial, and anti-inflammatory contexts. This comparative guide provides a foundational framework for researchers to design and execute such investigations.

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